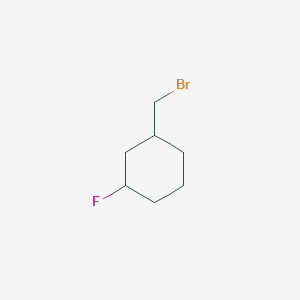

1-(Bromomethyl)-3-fluorocyclohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A convenient approach for synthesizing 1-(Bromomethyl)-3-fluorocyclohexane involves the bromofluorination of methylenecyclohexane, leading to the corresponding Markovnikov product, which can then be further manipulated into desired compounds (Moens, D’hooghe, & Kimpe, 2013). This method highlights the compound's accessibility for research and application purposes.

Molecular Structure Analysis

The molecular structure of compounds related to this compound, such as 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, reveals strong proximity effects influencing their reactivity and stability. These effects are crucial for understanding the chemical behavior of highly substituted cyclohexanes (Hofmann, Ren, Lough, & Fekl, 2006).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including bromination and azide substitution, which are essential steps toward achieving the aminomethyl-fluorocycloalkane scaffold. These reactions are fundamental for further functionalization and application of the compound in synthesis (Moens, D’hooghe, & Kimpe, 2013).

Wissenschaftliche Forschungsanwendungen

Dehydrohalogenation Studies

Reactions of diastereomeric vicinal bromofluorocyclohexanes have been studied extensively. For instance, cis-1-Bromo-2-fluorocyclohexane primarily undergoes dehydrohalogenation to form 1-fluorocyclohexene, indicating potential applications in the synthesis of fluorinated cyclohexene derivatives (Hudlický, 1986).

Synthesis of Aminomethyl-fluorocycloalkanes

A three-step synthesis approach has been developed for 1-aminomethyl-1-fluorocycloalkanes, starting from methylenecycloalkanes. This involves bromofluorination to create 1-bromomethyl-1-fluorocycloalkanes, followed by azide substitution and hydrogenation, showcasing a pathway for synthesizing aminomethyl-fluorocycloalkane structures (Moens, D’hooghe, & Kimpe, 2013).

Novel Elimination Reactions in Fluorocyclohexanes

The stereoisomeric 1H,2-chlorodeca and 1H,2-chloronona-fluorocyclohexanes exhibit unique dehydrohalogenation reactions with simultaneous anti-and syn-elimination processes. These reactions offer insights into the complex reactivity of fluorocyclohexanes and their derivatives (Campbell, Lancashire, Stephens, & Tatlow, 1967).

Study of Highly Substituted Cyclohexanes

Research into 1,3,5-Tris(bromomethyl)-1,3,5-trialkylcyclohexanes provides insights into the synthesis of highly substituted cyclohexanes. This includes understanding the influence of proximity effects on their reactivity, which is crucial for developing new synthetic routes for complex cyclohexane derivatives (Hofmann, Ren, Lough, & Fekl, 2006).

Fluorocryptand Coordination Chemistry

The coordination chemistry of fluorocarbons, including the reactions of 1,3-bis(bromomethyl)-2-fluorobenzene, leads to the formation of fluorocryptands. These compounds and their metal ion complexes demonstrate significant shifts in NMR resonances, contributing to the understanding of fluorocarbon coordination chemistry (Plenio, Hermann, & Diodone, 1997).

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-fluorocyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrF/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOJATNYGODPGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)

![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)